molecular formula C13H9ClN2O4S B1669563 6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one CAS No. 463976-07-0

6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one

Cat. No.: B1669563
CAS No.: 463976-07-0
M. Wt: 324.74 g/mol
InChI Key: FXFPQPNUMWQRAO-UHFFFAOYSA-N
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Description

CP-744809 is a highly selective, orally available small molecule inhibitor of the enzyme aldose reductase. Aldose reductase is involved in the conversion of glucose to polyols, which can contribute to redox imbalance and the formation of reactive oxygen species. This compound has shown potential in preclinical studies for its efficacy in treating conditions such as diabetic retinopathy and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

CP-744809, also known as 3-[(5-chloro-3-methyl-1-benzofuran-2-yl)sulfonyl]-1H-pyridazin-6-one, can be synthesized through a multi-step process. The synthesis typically involves the formation of the benzofuran ring, followed by sulfonylation and subsequent formation of the pyridazinone ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for CP-744809 are not widely documented, the compound’s synthesis would likely involve scaling up the laboratory procedures to industrial levels. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

CP-744809 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving CP-744809 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from the reactions of CP-744809 depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in various substituted analogs of the compound.

Scientific Research Applications

Mechanism of Action

CP-744809 exerts its effects by selectively inhibiting the enzyme aldose reductase. This inhibition prevents the conversion of glucose to polyols, thereby reducing the formation of reactive oxygen species and mitigating redox imbalance. The molecular targets of CP-744809 include the active site of aldose reductase, where it binds and inhibits the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP-744809 stands out due to its high selectivity and potency as an aldose reductase inhibitor. Its unique structural class, sulfonylpyridazone, differentiates it from other inhibitors like spirosuccinamide/hydantoins and carboxylic acids. This structural uniqueness contributes to its superior efficacy and selectivity in preclinical studies .

Properties

IUPAC Name

3-[(5-chloro-3-methyl-1-benzofuran-2-yl)sulfonyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4S/c1-7-9-6-8(14)2-3-10(9)20-13(7)21(18,19)12-5-4-11(17)15-16-12/h2-6H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFPQPNUMWQRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)S(=O)(=O)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196828
Record name CP-744809
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463976-07-0
Record name CP-744809
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0463976070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-744809
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CP-744809
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-744809
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U63F8E95J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one
Reactant of Route 2
6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one
Reactant of Route 3
6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one
Reactant of Route 4
6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one
Reactant of Route 5
6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one
Reactant of Route 6
6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one

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